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molecular formula C13H13NO2 B111017 2-Amino-4-(benzyloxy)phenol CAS No. 102580-07-4

2-Amino-4-(benzyloxy)phenol

Cat. No. B111017
M. Wt: 215.25 g/mol
InChI Key: STOOCDNLVDBYAP-UHFFFAOYSA-N
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Patent
US04762925

Procedure details

Sodium dithionite (174.11 g, 10 moles) in water (400 ml) was dropwise added to the nitrophenol ((a), 93.0 g, 0.38 mole) in refluxing ethanol. The resulting solution was refluxed for further 3 hours, then cooled at room temperature and filtered. The obtained solution was concentrated at a final volume of 100 ml; Water (100 ml) was added and the separated amine ((b), 72.0 g, 88%) was recovered as brown powder.
Quantity
174.11 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N+:9]([C:12]1[CH:17]=[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:15]=[CH:14][C:13]=1[OH:26])([O-])=O.C(O)C>O>[NH2:9][C:12]1[CH:17]=[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:15]=[CH:14][C:13]=1[OH:26] |f:0.1.2|

Inputs

Step One
Name
Quantity
174.11 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
93 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution was concentrated at a final volume of 100 ml
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
CUSTOM
Type
CUSTOM
Details
the separated amine ((b), 72.0 g, 88%) was recovered as brown powder

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)OCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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